(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone
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Overview
Description
(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with an amino group, a methoxy group, and a cyclopropylmethanone moiety.
Preparation Methods
The synthesis of (3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The amino and methoxy groups are introduced through substitution reactions.
Attachment of the Cyclopropylmethanone Moiety: This step involves the reaction of the benzofuran derivative with cyclopropylmethanone under specific conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
(3-Amino-5-methoxy-1-benzofuran-2-yl)(cyclopropyl)methanone can be compared with other similar compounds, such as:
(3-Amino-5-methoxy-1-benzofuran-2-yl)methanone: This compound lacks the cyclopropyl group, which may affect its chemical and biological properties.
(3-Amino-5-methoxy-1-benzofuran-2-yl)(ethyl)methanone: The presence of an ethyl group instead of a cyclopropyl group may lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethanone moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(3-amino-5-methoxy-1-benzofuran-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C13H13NO3/c1-16-8-4-5-10-9(6-8)11(14)13(17-10)12(15)7-2-3-7/h4-7H,2-3,14H2,1H3 |
InChI Key |
IDGJAOSBVMWCRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3CC3 |
Origin of Product |
United States |
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